molecular formula C13H12O3 B8732918 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE CAS No. 81474-54-6

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE

Cat. No.: B8732918
CAS No.: 81474-54-6
M. Wt: 216.23 g/mol
InChI Key: KAPQFLKYRYKTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE is an organic compound that features a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial production to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The furan and methoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(Furan-2-yl)-2-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

    1-(Furan-2-yl)-2-(4-chlorophenyl)ethan-1-one:

Uniqueness

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE is unique due to the presence of both furan and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

81474-54-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(furan-2-yl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C13H12O3/c1-15-11-6-4-10(5-7-11)9-12(14)13-3-2-8-16-13/h2-8H,9H2,1H3

InChI Key

KAPQFLKYRYKTBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furan (5 g, 73.5 mmol) in CH2Cl2 (10 ml) was added to a solution of p-methoxyphenylacetyl chloride (2.21 g, 14.7 mmol) and trifluoromethanesulfonic acid (150 μl) in CH2Cl2 (25 ml) at reflux. The reaction was quenched after 3 hours by pouring the solution over a 10% HCl/ice slurry. The organic layer was washed with 10% aqueous NaOH, dried over MgSO4, and the solvent was removed under reduced pressure. The crude oil was chromatographed ion SiO2 (85 g), eluting with Hexane/EtOAc, 4/1, to give 20 (1.12 g, 35.3%) 41.5°-43.0° C.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
35.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.